molecular formula C7H14Cl2N2O2 B2975146 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride CAS No. 69491-42-5

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride

Cat. No.: B2975146
CAS No.: 69491-42-5
M. Wt: 229.1
InChI Key: MQHRTEMRBDLZPE-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride is a bicyclic organic compound with the molecular formula C7H12N2O2·2HCl. It is a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), a well-known nucleophilic catalyst and base used in various organic synthesis reactions. This compound is typically found as a white crystalline powder and is known for its high reactivity and versatility in chemical processes .

Mechanism of Action

Target of Action

The primary target of 1,4-Diazabicyclo[22It’s known that this compound is a highly nucleophilic tertiary amine base , which suggests that it may interact with acidic protons in various biochemical contexts.

Mode of Action

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride acts as a catalyst and reagent in various organic transformations . Its high nucleophilicity allows it to participate in a range of reactions, including C-H functionalization, formation of hetero-hetero bonds, rearrangements, and the synthesis of heterocyclic compounds .

Biochemical Pathways

The specific biochemical pathways affected by 1,4-Diazabicyclo[22Given its role in organic transformations, it’s likely that it influences a variety of pathways, particularly those involving the reactions mentioned above .

Result of Action

The molecular and cellular effects of 1,4-Diazabicyclo[22Its role as a catalyst in various organic transformations suggests that it facilitates the formation of new chemical bonds and structures .

Action Environment

Environmental factors that influence the action, efficacy, and stability of 1,4-Diazabicyclo[22It’s known that this compound is hygroscopic , indicating that moisture levels in the environment may affect its stability and performance.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,4-diazabicyclo[2.2.2]octane with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride is unique due to its carboxylic acid functionality, which imparts additional reactivity and versatility compared to its parent compound, DABCO. This functional group allows for a broader range of chemical transformations and applications in various fields .

Properties

IUPAC Name

1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.2ClH/c10-7(11)6-5-8-1-3-9(6)4-2-8;;/h6H,1-5H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHRTEMRBDLZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69491-42-5
Record name 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride
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